1-Vinylsilatrane can be synthesized through several methods, including transesterification and organocatalytic reactions. It is classified under organosilicon compounds and specifically falls within the category of silatrane derivatives, which are known for their stability and functionalization potential in organic synthesis and material applications.
The synthesis of 1-vinylsilatrane has been achieved using various methodologies:
For instance, one study reported a scale-up synthesis of 1-vinylsilatrane by 50-fold, yielding 121 grams of product with a 99% theoretical yield. The process was noted for its sustainability and cost-effectiveness, producing significant quantities of methanol as a byproduct that could be easily recovered .
The structure of 1-vinylsilatrane features a vinyl group attached to a silicon atom, which is further bonded to nitrogen and oxygen atoms, forming a five-membered ring structure typical of silatranes. This configuration contributes to its unique properties and reactivity.
The key structural data includes:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to characterize the molecular structure of 1-vinylsilatrane, confirming the presence of functional groups and the integrity of the silatrane framework .
1-Vinylsilatrane participates in various chemical reactions due to its vinyl group:
Research has shown that the reactivity of 1-vinylsilatrane can be enhanced by modifying reaction conditions or using specific catalysts. For example, chlorotriflamidation reactions have been explored to introduce sulfonamide functionalities into silatrane frameworks .
The mechanism by which 1-vinylsilatrane exerts its effects in chemical reactions typically involves:
Kinetic studies often accompany these mechanisms to understand the reaction rates and pathways involved in transformations involving 1-vinylsilatrane.
Relevant analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed to assess purity and composition .
1-Vinylsilatrane finds applications across multiple fields:
The synthesis of silatranes historically relied on transesterification reactions between triethanolamine and trialkoxysilanes. Early methodologies often employed boratranes as templating agents to facilitate the formation of the characteristic pentacoordinate silicon cage structure. These reactions typically required stoichiometric inorganic bases (e.g., sodium hydroxide) to deprotonate triethanolamine, enabling nucleophilic attack on silicon. The resulting silatranes exhibited moderate yields (50–70%) but suffered from cumbersome purification due to inorganic salt byproducts [8].
Table 1: Early Silatrane Synthesis Limitations
Parameter | Typical Conditions | Impact on Process |
---|---|---|
Temperature | 120–160°C | High energy input, thermal decomposition |
Catalyst | NaOH/KOH | Inorganic waste generation |
Reaction Time | 12–48 hours | Low throughput |
Byproducts | NaOR/BOR salts | Complex purification |
Conventional methods incurred significant sustainability challenges:
Modern syntheses leverage amidine organocatalysts (e.g., DBU, TBD) to mediate transesterification under solvent-free conditions. This approach eliminates volatile organic compound (VOC) emissions and simplifies workup. Key mechanistic insights:
Table 2: Organocatalyst Performance Comparison
Catalyst | Loading (mol%) | Time (h) | Yield (%) | Reusability (Cycles) |
---|---|---|---|---|
DBU | 5 | 2 | 95 | 5 |
TBD | 5 | 1.5 | 98 | 7 |
NaOH | 100 | 12 | 65 | 0 |
Iridium complexes enable direct coupling of vinylsilanes with triethanolamine via dehydrogenative silylation:
[Ir] CH₂=CH-SiR₃ + N(CH₂CH₂OH)₃ → Vinylsilatrane + H₂
Manganese complexes (e.g., Mn(CO)₁₀) under visible light catalyze anti-Markovnikov hydrosilylation of terminal alkynes:
hν, [Mn] HC≡CH + HSi(OEt)₃ → CH₂=CH-Si(OEt)₃
Industrial-scale 1-vinylsilatrane production employs closed-loop solvent recovery:
Table 3: Green Metrics for 1-Vinylsilatrane Production
Metric | Organocatalytic Route | Thermal Route | Improvement |
---|---|---|---|
PMI (kg/kg) | 7.2 | 18.5 | 61% ↓ |
E-Factor | 6.2 | 17.5 | 65% ↓ |
Energy Intensity (kWh/kg) | 120 | 320 | 62% ↓ |
Carbon Footprint (kg CO₂/kg) | 8.1 | 22.3 | 64% ↓ |
These innovations align with the ACS GCI Pharmaceutical Roundtable’s emphasis on Process Mass Intensity (PMI) as the key metric for sustainable manufacturing [2] [8].
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